molecular formula C19H25FN2O2S2 B2626381 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946357-51-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2626381
CAS No.: 946357-51-3
M. Wt: 396.54
InChI Key: OJWFFAQMIZSJEU-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O2S2 and its molecular weight is 396.54. The purity is usually 95%.
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Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which play crucial roles in cellular signaling and regulation.

Chemical Structure

The compound can be represented with the following molecular formula and structure:

PropertyValue
Molecular Weight 345.43 g/mol
Molecular Formula C14H18F N2O2S
Structural Representation Chemical Structure

This compound primarily acts as an inhibitor of PTPases. By inhibiting these enzymes, it may influence various cellular processes, including:

  • Cell Growth Regulation : PTPases are involved in the regulation of cell growth and differentiation. Inhibition can lead to altered cell proliferation.
  • Signal Transduction : The compound may impact signaling pathways critical for cellular communication and response to external stimuli.

Pharmacological Implications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Given its role in inhibiting PTPases, it may be effective in treating cancers where PTPase activity is dysregulated.
  • Autoimmune Disorders : By modulating immune responses through PTPase inhibition, it might offer benefits in autoimmune conditions.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
4-IsopropylbenzenesulfonamideSulfonamide with isopropyl groupGeneral antibacterial activity
1-Azepan-1-Yl-2-Thiophenecarboxylic AcidAzepane with thiophenePotential anti-inflammatory properties
4-Amino-N-(2-thiophen-3-yl)benzenesulfonamideAmino-substituted sulfonamideAnticancer activity via PTPase inhibition

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that modifications to the azepane structure can enhance potency against specific targets, such as glycine transporter 1 (GlyT1) inhibitors, where azepane substitution resulted in increased efficacy compared to traditional structures .

Pharmacokinetic Profiles

Pharmacokinetic studies suggest favorable brain-plasma ratios for select sulfonamides, indicating potential central nervous system (CNS) penetration. This feature is critical for compounds intended for neurological applications .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2S2/c1-15-12-17(20)6-7-19(15)26(23,24)21-13-18(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWFFAQMIZSJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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